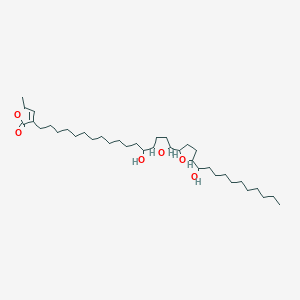
3-(1,3-dioxaindan-5-yl)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxaindan-5-yl)pentanedioic acid is an organic compound with the molecular formula C12H12O6 It features a benzodioxole ring, which is a benzene ring fused to a dioxole ring, attached to a pentanedioic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS) . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-dioxaindan-5-yl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzodioxole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(1,3-dioxaindan-5-yl)pentanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.
Mécanisme D'action
The mechanism of action of 3-(1,3-dioxaindan-5-yl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: This compound has a similar benzodioxole ring but differs in the length and structure of the carbon chain.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Another compound with a benzodioxole ring, but with a different functional group attached.
Uniqueness
3-(1,3-dioxaindan-5-yl)pentanedioic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C12H12O6 |
|---|---|
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)pentanedioic acid |
InChI |
InChI=1S/C12H12O6/c13-11(14)4-8(5-12(15)16)7-1-2-9-10(3-7)18-6-17-9/h1-3,8H,4-6H2,(H,13,14)(H,15,16) |
Clé InChI |
YTHTZFVMCLFBDB-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Imidazo[4,5-b]pyridine, 6-bromo-3-(triphenylmethyl)-](/img/structure/B8729990.png)




![N-[(4-chlorophenyl)methyl]-4-propan-2-ylaniline](/img/structure/B8730022.png)




![methyl 1-[N-(furan-2-ylcarbonyl)amino]-1-cyclohexanecarboxylate](/img/structure/B8730087.png)

